molecular formula C17H17FN4O2S B2588490 1-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-propoxy-1H-pyrazole-3-carboxamide CAS No. 1172393-55-3

1-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-propoxy-1H-pyrazole-3-carboxamide

Cat. No.: B2588490
CAS No.: 1172393-55-3
M. Wt: 360.41
InChI Key: HXRYMYAZIGMSIJ-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-propoxy-1H-pyrazole-3-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole core, substituted with a fluorophenyl group, a thiazolyl group, and a propoxy group, making it a versatile molecule for research and industrial purposes.

Biochemical Analysis

Biochemical Properties

1-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-propoxy-1H-pyrazole-3-carboxamide plays a significant role in biochemical reactions, particularly in its interaction with androgen receptors. It has been shown to act as an androgen receptor antagonist, inhibiting the activity of these receptors in prostate cancer cell lines such as LNCaP and PC-3 . This compound interacts with the androgen receptor target gene prostate-specific antigen (PSA), leading to a downregulation of PSA expression . The nature of these interactions involves binding to the androgen receptor, thereby preventing the receptor from activating its target genes.

Cellular Effects

This compound has been observed to exert significant effects on various types of cells and cellular processes. In prostate cancer cell lines, this compound inhibits cell proliferation and induces apoptosis . It influences cell signaling pathways by blocking the androgen receptor signaling, which is crucial for the growth and survival of prostate cancer cells . Additionally, it affects gene expression by downregulating the expression of PSA and other androgen receptor target genes . The compound also impacts cellular metabolism by altering the metabolic pathways regulated by androgen receptors.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with the androgen receptor. By binding to the receptor, it inhibits the receptor’s ability to activate its target genes, leading to a decrease in the expression of genes involved in cell proliferation and survival . This compound also exhibits enzyme inhibition properties, particularly in the context of androgen receptor signaling . Changes in gene expression resulting from this inhibition contribute to the compound’s antiproliferative and pro-apoptotic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various experimental conditions, maintaining its activity over extended periods . Long-term studies have demonstrated sustained inhibition of cell proliferation and consistent downregulation of PSA expression in prostate cancer cell lines

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, the compound effectively inhibits tumor growth without causing significant toxicity . At higher dosages, toxic effects such as weight loss and organ toxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways regulated by androgen receptors. It interacts with enzymes and cofactors that modulate these pathways, leading to changes in metabolic flux and metabolite levels . The compound’s inhibition of androgen receptor signaling affects the expression of genes involved in metabolism, thereby altering the metabolic state of the cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments where it exerts its effects . The compound’s distribution within tissues is influenced by its binding affinity to androgen receptors and other biomolecules .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it interacts with androgen receptors . This localization is crucial for its activity as an androgen receptor antagonist, as it allows the compound to effectively inhibit receptor-mediated gene expression . Post-translational modifications and targeting signals may also play a role in directing the compound to specific nuclear compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-propoxy-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the fluorophenyl, thiazolyl, and propoxy substituents. Common reagents used in these reactions include fluorobenzene, thiazole derivatives, and propyl halides. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs automated systems to monitor and control reaction parameters, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-propoxy-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds

Scientific Research Applications

1-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-propoxy-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-propoxy-1H-pyrazole-3-carboxamide
  • 1-(4-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-propoxy-1H-pyrazole-3-carboxamide
  • 1-(4-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-propoxy-1H-pyrazole-3-carboxamide

Uniqueness

1-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-propoxy-1H-pyrazole-3-carboxamide stands out due to the presence of the fluorophenyl group, which can enhance its chemical stability, lipophilicity, and biological activity compared to its analogs. This unique feature makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-propoxypyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O2S/c1-3-8-24-14-9-22(13-6-4-12(18)5-7-13)21-15(14)16(23)20-17-19-11(2)10-25-17/h4-7,9-10H,3,8H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRYMYAZIGMSIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CN(N=C1C(=O)NC2=NC(=CS2)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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